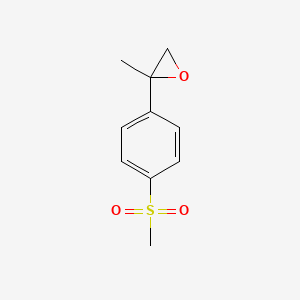

2-(4-Methanesulfonylphenyl)-2-methyloxirane

Overview

Description

Scientific Research Applications

Oxidation and Synthesis

Oxidation Processes : Research by Ogura, Suzuki, and Tsuchihashi (1980) explored the oxidation of methyl (methylthio)methyl sulfoxide with various agents, leading to the production of bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone under different conditions. This study provides insight into the chemical behavior and potential applications of related compounds in synthesis and industrial processes (Ogura, Suzuki, & Tsuchihashi, 1980).

Synthesis of Coenzyme M Analogues : Gunsalus, Romesser, and Wolfe (1978) synthesized analogues of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) for use in the methyl-coenzyme M reductase system. This research is significant for understanding microbial methanogenesis and could have implications in biotechnology and environmental sciences (Gunsalus, Romesser, & Wolfe, 1978).

Synthesis of Sulfur-Containing Compounds : Kalugin and Litvinov (1991) reported on the alkylation of ch-acids with 2-[(organylthio)methyl]oxirans, forming various sulfur-containing compounds. This research contributes to the field of organic chemistry, particularly in the synthesis of sulfur-based organic molecules (Kalugin & Litvinov, 1991).

Environmental and Biological Applications

Methane Biodegradation : Hatzinger et al. (2017) explored the biodegradation of 1,4-dioxane in aquifers, examining the role of methane and ethane as primary substrates. This research has implications for understanding and addressing environmental pollution, particularly in groundwater systems (Hatzinger et al., 2017).

Microbial Metabolism of Methanesulfonic Acid : Kelly and Murrell (1999) investigated the metabolism of methanesulfonic acid, a key intermediate in the biogeochemical cycling of sulfur. This study is important for understanding sulfur cycling in the environment and the role of microbes in this process (Kelly & Murrell, 1999).

Metal-Organic Frameworks for Environmental Sensing and Cleanup : Zhao et al. (2017) developed thiophene-based metal-organic frameworks for sensing environmental contaminants and trapping pesticides. This research is crucial for environmental monitoring and pollution remediation efforts (Zhao et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-methyl-2-(4-methylsulfonylphenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-10(7-13-10)8-3-5-9(6-4-8)14(2,11)12/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMSGCFJKTYQIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C2=CC=C(C=C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methanesulfonylphenyl)-2-methyloxirane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(5-Bromopyridin-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1528607.png)

![2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1528611.png)

![2-{[(2-Chloropyridin-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B1528618.png)

![3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1528621.png)

![2-[(4-Methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1528625.png)